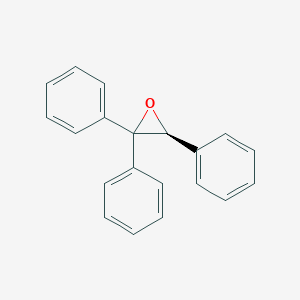![molecular formula C18H22N4O4 B14264764 4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) CAS No. 138571-68-3](/img/no-structure.png)
4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) is a complex organic compound characterized by its unique structure, which includes two methoxybenzene carboximidamide groups connected by an ethane-1,2-diylbis(oxy) linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 3-methoxybenzene-1-carboximidamide, followed by the introduction of the ethane-1,2-diylbis(oxy) linker through a series of condensation reactions. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production may also incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups.
Wissenschaftliche Forschungsanwendungen
4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[Ethane-1,2-diylbis(oxy)]dianiline: This compound shares a similar ethane-1,2-diylbis(oxy) linker but differs in its functional groups.
4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline: Another related compound with a naphthalene-based structure.
4,4’-[Ethane-1,2-diylbis(oxy)]bis(4-oxobutanoic acid): This compound has a similar linker but different terminal groups.
Uniqueness
4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) is unique due to its specific combination of functional groups and linker, which confer distinct chemical and biological properties
Eigenschaften
| 138571-68-3 | |
Molekularformel |
C18H22N4O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
4-[2-(4-carbamimidoyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C18H22N4O4/c1-23-15-9-11(17(19)20)3-5-13(15)25-7-8-26-14-6-4-12(18(21)22)10-16(14)24-2/h3-6,9-10H,7-8H2,1-2H3,(H3,19,20)(H3,21,22) |
InChI-Schlüssel |
MQBZOWGJFCAXOY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=N)N)OCCOC2=C(C=C(C=C2)C(=N)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)

![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)



